

Technical Support Center: Dissolving Formazan Crystals in DMSO

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Compound of Interest

1,5-Diphenyl-3-(4methoxyphenyl)formazan

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with formazan-based assays, such as the MTT assay. Our goal is to help you overcome common challenges encountered when dissolving formazan crystals in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: Why are my formazan crystals not dissolving completely in DMSO?

A1: Incomplete dissolution of formazan crystals is a common issue that can arise from several factors:

- Insufficient Incubation Time: The dissolution process may require more time. While 15-20 minutes is often sufficient, some protocols recommend up to 2-4 hours of incubation with the solvent.[1]
- Low Temperature: Ensure all reagents, including DMSO, are at room temperature before use. If precipitates form in the solubilization solution, warming it to 37°C may be necessary. [2]
- Inadequate Mixing: Gentle but thorough mixing is crucial. Use an orbital shaker or carefully
 pipette the solution up and down to ensure the solvent reaches all crystals.[3]

Troubleshooting & Optimization





- Presence of Aqueous Media: Residual culture medium can interfere with formazan solubility in DMSO.[4][5] It is best practice to carefully remove as much media as possible before adding DMSO.[3]
- High Cell Density: An excessive number of cells can lead to the formation of large formazan crystals that are more difficult to dissolve. Optimizing the initial cell seeding density is recommended.[3]

Q2: Can I add DMSO directly to the culture medium containing MTT?

A2: While some protocols for suspension cells suggest adding the solubilization agent directly to the culture medium to avoid cell loss, it is generally recommended to remove the medium for adherent cells.[6] Residual medium can react with DMSO and lead to protein precipitation and turbidity, affecting absorbance readings.[5] If you must leave some medium behind, be aware that volumes above 40 microliters can cause turbidity.[5]

Q3: How long should I incubate the plate with DMSO to dissolve the formazan crystals?

A3: Incubation times can vary. A common recommendation is 15-20 minutes at room temperature in the dark.[2] However, depending on the cell type and crystal formation, longer incubation periods of 2-4 hours or even overnight may be necessary for complete dissolution. [1][7] It is advisable to visually inspect the wells with a microscope to ensure all crystals are dissolved before reading the absorbance.

Q4: What is the optimal wavelength to measure the absorbance of formazan dissolved in DMSO?

A4: The maximal absorbance for formazan dissolved in DMSO is typically measured at or around 570 nm.[3][8] A reference wavelength, often 630 nm or higher, can be used to subtract background absorbance from factors like cell debris or fingerprints on the plate.[3]

Q5: Are there alternative solvents to DMSO for dissolving formazan crystals?

A5: Yes, several other solvents and solutions can be used, each with its own advantages and disadvantages. Common alternatives include:



- Acidified Isopropanol: A mixture of isopropanol with a small amount of hydrochloric acid is a widely used alternative.[7]
- Sodium Dodecyl Sulfate (SDS) in HCl: A solution of 10-20% SDS in 0.01-0.02M HCl can
 effectively lyse cells and dissolve formazan crystals, often without the need to remove the
 culture medium.[6][9]
- Dimethylformamide (DMF): DMF, particularly when buffered and containing SDS, has been shown to provide rapid and complete solubilization.[10]

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Possible Cause(s)	Recommended Solution(s)
Low Absorbance Readings	- Low cell number Insufficient incubation time with MTT Loss of formazan crystals during media removal.	- Increase the initial cell seeding density Increase the incubation time with the MTT reagent (up to 4 hours).[11] - For adherent cells, aspirate the medium gently. For suspension cells, centrifuge the plate before aspirating the supernatant.[3]
High Background Absorbance	- Contamination of the culture medium Interference from phenol red or serum in the medium Incomplete dissolution of formazan, causing light scatter.	- Use sterile technique and check media for contamination Use serum-free medium during the MTT incubation step Ensure complete dissolution by increasing incubation time with the solvent and using an orbital shaker. Measure absorbance at a reference wavelength (e.g., 630 nm) to correct for background.[3]
Inconsistent Results Between Wells	- Uneven cell seeding Incomplete or uneven dissolution of formazan crystals Presence of air bubbles in the wells.	- Ensure a homogenous cell suspension before and during plating.[12] - Use an orbital shaker for even mixing during solubilization. Visually confirm complete dissolution in all wells Carefully remove any bubbles before reading the plate.
Precipitate Formation After Adding DMSO	- Reaction of DMSO with components in the residual culture medium.	 Carefully remove all culture medium before adding DMSO. [4] - Consider using an alternative solubilization



solution like 10% SDS in 0.01M HCl, which is more compatible with residual medium.[6]

Data Presentation: Comparison of Formazan Solubilization Solvents

The choice of solvent can significantly impact the measured absorbance values in an MTT assay. The following table summarizes a comparison of different solvents for dissolving formazan crystals produced by NIH/3T3 fibroblasts.



Solvent/Solution	Composition	Observed Absorbance Range (at 570 nm)	Key Characteristics
DMSO	99.5% Dimethyl Sulfoxide	0.76 to 1.31	High optical densities, generally considered a reliable solvent.[9]
PropOH	99.5% Isopropanol	0.66 to 1.04	Good performance, comparable to DMSO for certain cell lines.[9]
EtOH/HAc	50% Ethanol and 1% Acetic Acid	0 to 0.22	Significantly lower optical densities compared to DMSO and PropOH.[9]
HCI/SDS	20% SDS and 0.01 M HCl	0 to 0.13	Significantly lower optical densities compared to DMSO and PropOH.[9]
5% SDS-buffered DMSO	5% SDS in ammonia- buffered DMSO (pH 10)	Not specified, but noted for rapid and complete solubilization	Provides stable readings for at least 24 hours and minimizes background absorbance.[10]
5% SDS-buffered DMF	5% SDS in ammonia- buffered DMF (pH 10)	Not specified, but noted for rapid and complete solubilization	Similar performance to 5% SDS-buffered DMSO, with high sensitivity and stability.[10]

Data adapted from a study on NIH/3T3 fibroblasts.[9] Absorbance ranges can vary depending on cell type and experimental conditions.

Experimental Protocols



Detailed Methodology for MTT Assay with Adherent Cells

- Cell Seeding: Plate adherent cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of complete culture medium. Incubate for 24 hours (or until cells adhere and reach desired confluency) at 37°C in a humidified 5% CO₂ atmosphere.
- Cell Treatment: Remove the culture medium and add fresh medium containing the test compounds at various concentrations. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Incubation: Carefully aspirate the culture medium from each well. To remove any
 residual serum components that might interfere, wash each well with 50 μL of serum-free
 medium or PBS.[3] Add 50 μL of MTT solution (typically 0.5 mg/mL in serum-free medium or
 PBS) to each well.[3] Incubate the plate for 2-4 hours at 37°C.[3]
- Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[3] Add 100-150 μ L of DMSO to each well.[3]
- Incubation and Measurement: Wrap the plate in aluminum foil to protect it from light and place it on an orbital shaker for 10-15 minutes to facilitate the dissolution of the formazan crystals.[3] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

Detailed Methodology for MTT Assay with Suspension Cells

- Cell Seeding: Plate suspension cells in a 96-well round-bottom or flat-bottom plate at an optimal density in 100 μL of complete culture medium.
- Cell Treatment: Add the test compounds at various concentrations to the appropriate wells. Include untreated control wells. Incubate for the desired exposure time.
- MTT Incubation: Add 10 μ L of MTT stock solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C.





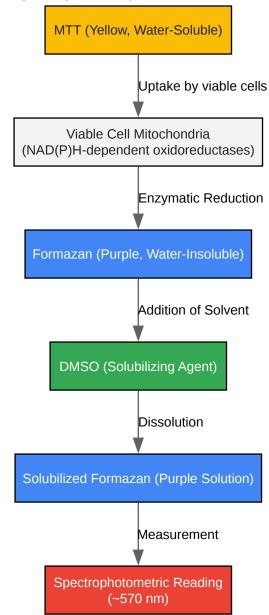


- Formazan Solubilization: Centrifuge the microplate at 1,000 x g for 5 minutes at 4°C to pellet the cells containing formazan crystals.[3] Carefully aspirate the supernatant without disturbing the cell pellet.[3] Add 100-150 μL of DMSO to each well.[3] Gently pipette up and down to ensure complete solubilization of the formazan crystals.[3]
- Incubation and Measurement: Protect the plate from light and incubate at room temperature for 15 minutes with gentle shaking. Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[3]

Visualizations



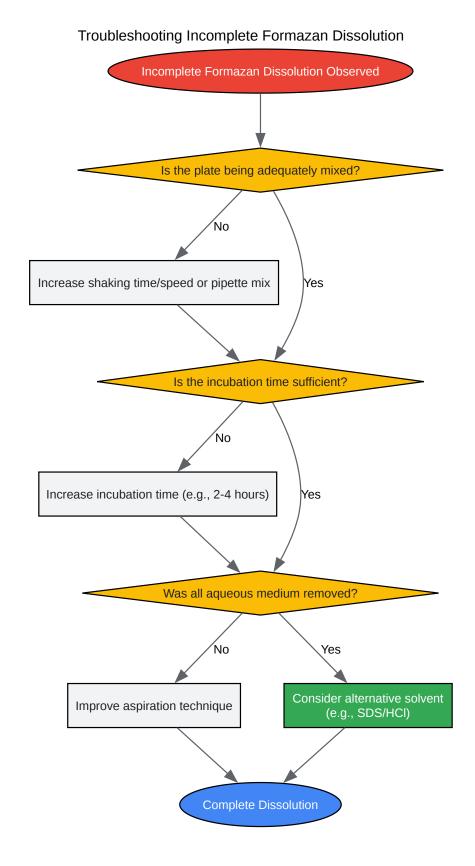
General Signaling Pathway of Formazan-Based Assays



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Caption: General workflow of formazan-based cell viability assays.





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Caption: A logical workflow for troubleshooting incomplete formazan crystal dissolution.



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